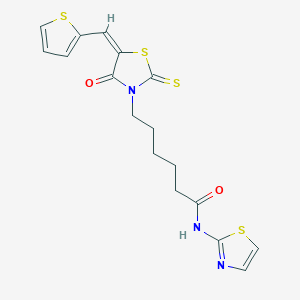
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C17H17N3O2S4 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide is a complex thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine core with multiple functional groups, including a thiophene moiety and a thiazole ring. Its chemical formula is C14H15N3O3S3 . The structural complexity contributes to its diverse biological activities, which include anticholinesterase, anticancer, and antimicrobial effects.
1. Anticholinesterase Activity
Thiazolidine derivatives have shown promising anticholinesterase activity, making them potential candidates for treating Alzheimer's disease (AD). Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively. For instance, some thiazole derivatives have demonstrated AChE inhibition with IC50 values in the nanomolar range .
2. Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is implicated in AD pathology through its role in tau phosphorylation and amyloid-beta peptide processing. Thiazolidine derivatives have been identified as inhibitors of GSK-3β, which is crucial for developing AD therapeutics. The multitarget effects of these compounds at micromolar concentrations suggest their potential as multifunctional agents against neurodegeneration .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, certain compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest. In vitro studies showed that derivatives could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics .
4. Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Studies indicate that thiazolidine derivatives possess minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship analysis suggests that modifications to the thiazolidine scaffold can enhance antibacterial efficacy.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at the thiazole ring | Increased AChE inhibition |
| Alteration of the thiophene group | Enhanced cytotoxicity against cancer cells |
| Variations in side chains | Modulation of antimicrobial potency |
Case Studies
Several case studies have investigated the biological activity of related thiazolidine compounds:
- Alzheimer's Disease Model : In an animal model of AD, thiazolidine derivatives demonstrated significant improvements in cognitive function correlated with reduced amyloid plaque burden and tau hyperphosphorylation .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed that certain derivatives induced apoptosis through mitochondrial pathways, with IC50 values indicating potent activity compared to standard treatments .
- Antimicrobial Efficacy : A study comparing various thiazolidine derivatives found that some exhibited superior activity against MRSA compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
Propriétés
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S4/c21-14(19-16-18-7-10-25-16)6-2-1-3-8-20-15(22)13(26-17(20)23)11-12-5-4-9-24-12/h4-5,7,9-11H,1-3,6,8H2,(H,18,19,21)/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUREJKQPCWOW-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














